molecular formula C21H36O4 B14508068 1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid CAS No. 64727-90-8

1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid

Cat. No.: B14508068
CAS No.: 64727-90-8
M. Wt: 352.5 g/mol
InChI Key: HWKXJCGXLRAEFL-UHFFFAOYSA-N
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Description

1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid is an organic compound that belongs to the class of cyclohexene carboxylic acids This compound is characterized by a cyclohexene ring substituted with a carboxyheptyl group and a hexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of oleic acid with riboflavin and ferrous ions under UVA irradiation. This reaction leads to the formation of 7-carboxyheptyl radicals, which can then be further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a model compound to study radical formation and reaction mechanisms.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting radical formation and oxidative stress.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid involves its ability to form radicals under specific conditions. For example, the compound can form 7-carboxyheptyl radicals in the presence of riboflavin and ferrous ions under UVA irradiation . These radicals can then participate in various chemical reactions, leading to the formation of different products. The compound’s interaction with singlet oxygen and its ability to quench excited states of flavin mononucleotide are also key aspects of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid is unique due to its specific chemical structure, which includes a cyclohexene ring with both a carboxyheptyl and a hexyl group. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

64727-90-8

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

1-(7-carboxyheptyl)-4-hexylcyclohex-2-ene-1-carboxylic acid

InChI

InChI=1S/C21H36O4/c1-2-3-4-8-11-18-13-16-21(17-14-18,20(24)25)15-10-7-5-6-9-12-19(22)23/h13,16,18H,2-12,14-15,17H2,1H3,(H,22,23)(H,24,25)

InChI Key

HWKXJCGXLRAEFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(C=C1)(CCCCCCCC(=O)O)C(=O)O

Origin of Product

United States

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